
5-Amino-1-Isopropyl-1H-Indazol
Übersicht
Beschreibung
5-Amino-1-isopropyl-1H-indazole is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Amino-1-isopropyl-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Amino-1-isopropyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1-isopropyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
„5-Amino-1-Isopropyl-1H-Indazol“ ist eine Verbindung, die in der medizinischen Chemie von Interesse ist, da sie in Strukturen vorkommt, die mit pharmakologisch aktiven Molekülen verwandt sind. Indazol-Derivate sind für ihre vielfältigen medizinischen Anwendungen bekannt, darunter antihypertensive, krebshemmende, antidepressive, entzündungshemmende und antibakterielle Eigenschaften . Sie werden auch als selektive Inhibitoren der Phosphoinositid-3-Kinase δ eingesetzt, was bei der Behandlung von Atemwegserkrankungen von Bedeutung ist .
Landwirtschaft
In der Landwirtschaft werden Indazol-Derivate, die eine Kernstruktur mit „this compound“ teilen, auf ihr Potenzial im Pflanzenschutz und der Wachstumsregulierung untersucht. Sie können als Vorläufer für Verbindungen mit insektiziden, fungiziden und herbiziden Eigenschaften dienen und zur Entwicklung neuer landwirtschaftlicher Chemikalien beitragen .
Industrielle Chemie
Indazol-Verbindungen werden in der industriellen Chemie als Zwischenprodukte bei der Synthese komplexerer Moleküle eingesetzt. „this compound“ kann bei der Herstellung verschiedener Industriechemikalien verwendet werden, wobei seine Aminogruppe eine entscheidende Rolle bei nachfolgenden chemischen Umwandlungen spielt .
Umweltwissenschaften
In den Umweltwissenschaften kann die Untersuchung von Indazol-Derivaten wie „this compound“ zur Entwicklung neuer Materialien für die Sanierung der Umwelt führen. Diese Verbindungen können Teil von Katalysatoren oder Adsorbentien sein, die entwickelt wurden, um Schadstoffe einzufangen und abzubauen .
Materialwissenschaften
„this compound“ hat potenzielle Anwendungen in den Materialwissenschaften, insbesondere bei der Entwicklung neuartiger Materialien mit spezifischen elektronischen oder photonischen Eigenschaften. Seine Molekülstruktur könnte bei der Herstellung neuer Polymere oder Beschichtungen mit einzigartigen Eigenschaften eine wichtige Rolle spielen.
Analytische Chemie
In der analytischen Chemie kann „this compound“ als Standard oder Reagenz in verschiedenen analytischen Methoden verwendet werden. Seine klar definierte Struktur und seine Eigenschaften machen es für die Kalibrierung von Instrumenten oder die Entwicklung neuer analytischer Techniken geeignet .
Biochemie
Die Indazol-Gruppierung ist in der Biochemie von Bedeutung für ihre Rolle bei der Synthese von Biomolekülen und als Modell für die Untersuchung biochemischer Prozesse. „this compound“ könnte in der Forschung im Zusammenhang mit Enzyminhibition, Rezeptorbindung und anderen zellulären Prozessen eingesetzt werden .
Pharmakologie
In der Pharmakologie sind „this compound“ und seine Derivate für ihr therapeutisches Potenzial von Interesse. Sie werden auf ihre Wirksamkeit in verschiedenen pharmakologischen Modellen untersucht, darunter ihre Verwendung als Agonisten oder Antagonisten für verschiedene Rezeptoren, die an der Pathogenese von Krankheiten beteiligt sind .
Wirkmechanismus
Target of Action
Indazole-containing compounds are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .
Mode of Action
It is known that indazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects would be dependent on the specific targets and pathways that the compound interacts with .
Safety and Hazards
5-Amino-1-isopropyl-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Zukünftige Richtungen
Indazole derivatives, including 5-Amino-1-isopropyl-1H-indazole, continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research will likely continue to explore new synthetic strategies for indazole derivatives, investigate their molecular pharmacology, and develop new drugs based on these compounds .
Eigenschaften
IUPAC Name |
1-propan-2-ylindazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7(2)13-10-4-3-9(11)5-8(10)6-12-13/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEUSNZVGUYGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585647 | |
| Record name | 1-(Propan-2-yl)-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928821-18-5 | |
| Record name | 1-(Propan-2-yl)-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)-1H-indazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)

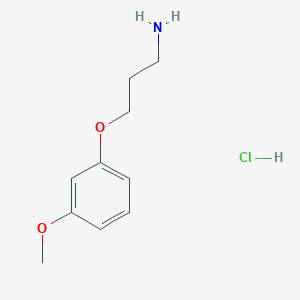
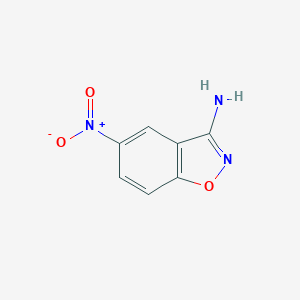

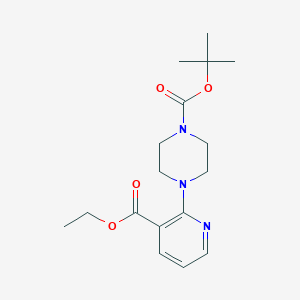
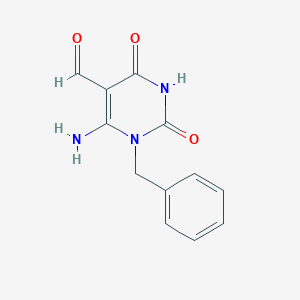


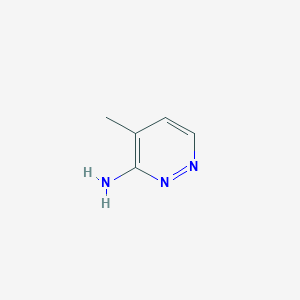


![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid](/img/structure/B113250.png)
